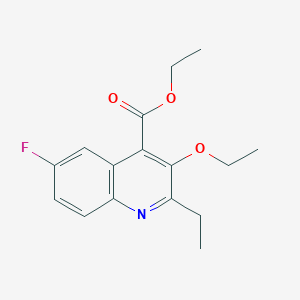
2-(Azetidin-3-yloxy)-3-(oxan-4-yl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-yloxy)-3-(oxan-4-yl)quinoxaline is a synthetic organic compound that features a quinoxaline core substituted with azetidin-3-yloxy and oxan-4-yl groups. Quinoxaline derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-3-(oxan-4-yl)quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Azetidin-3-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinoxaline core with azetidin-3-ol.
Attachment of the Oxan-4-yl Group: This can be done through a similar nucleophilic substitution reaction, where the oxan-4-yl group is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-3-yloxy)-3-(oxan-4-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could lead to partially or fully reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its structural similarity to bioactive quinoxaline derivatives.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-3-yloxy)-3-(oxan-4-yl)quinoxaline would depend on its specific interactions with biological targets. Generally, quinoxaline derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Azetidin-3-yloxy)-3-phenylquinoxaline
- 2-(Pyrrolidin-3-yloxy)-3-(oxan-4-yl)quinoxaline
- 2-(Azetidin-3-yloxy)-3-(tetrahydrofuran-4-yl)quinoxaline
Uniqueness
2-(Azetidin-3-yloxy)-3-(oxan-4-yl)quinoxaline is unique due to the specific combination of the azetidin-3-yloxy and oxan-4-yl groups on the quinoxaline core, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C16H19N3O2 |
|---|---|
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
2-(azetidin-3-yloxy)-3-(oxan-4-yl)quinoxaline |
InChI |
InChI=1S/C16H19N3O2/c1-2-4-14-13(3-1)18-15(11-5-7-20-8-6-11)16(19-14)21-12-9-17-10-12/h1-4,11-12,17H,5-10H2 |
Clave InChI |
VRCBSXDKLSIGIZ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C2=NC3=CC=CC=C3N=C2OC4CNC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


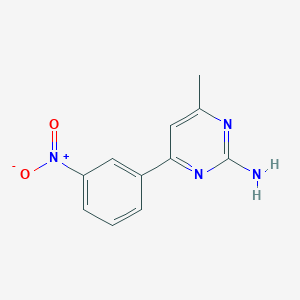

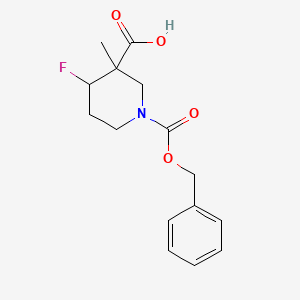
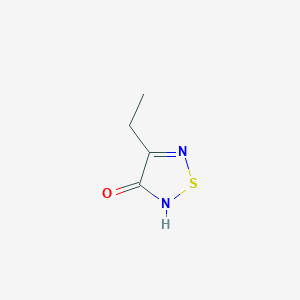
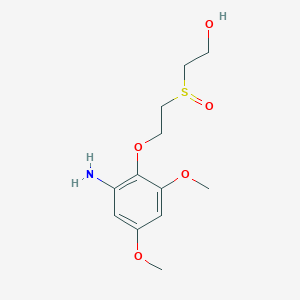
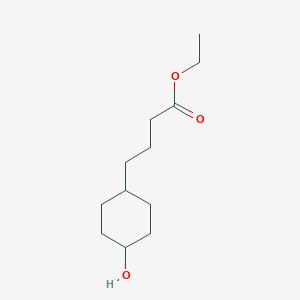
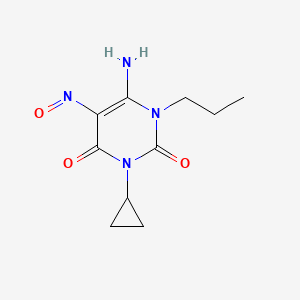
![2-[(4-Chlorophenyl)methyl]thiophen-3-ol](/img/structure/B13884266.png)
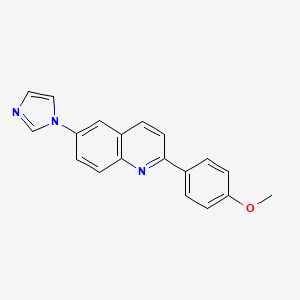
![3-Pyridin-4-ylpyrazolo[1,5-a]pyridine](/img/structure/B13884277.png)
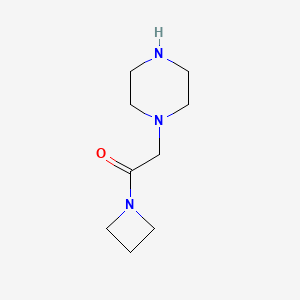
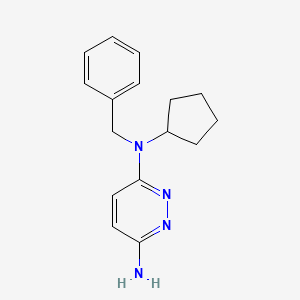
![[6-(4-Amino-phenoxy)-pyrimidin-4-yl]-(3-methoxy-phenyl)-amine](/img/structure/B13884294.png)
